2,3-difluoro-2,3-dimethylbutanal
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Overview
Description
2,3-Difluoro-2,3-dimethylbutanal is an organic compound characterized by the presence of two fluorine atoms and two methyl groups attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-2,3-dimethylbutanal typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,3-dimethylbutanal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Example Reaction:
2,3-dimethylbutanal+DAST→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of safer and more environmentally friendly fluorinating agents is also a focus in industrial settings to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-2,3-dimethylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,3-difluoro-2,3-dimethylbutanoic acid.
Reduction: 2,3-difluoro-2,3-dimethylbutanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
2,3-Difluoro-2,3-dimethylbutanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms involving aldehyde groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which 2,3-difluoro-2,3-dimethylbutanal exerts its effects depends on the specific reaction or application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their function or altering their activity. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-2,3-dimethylbutane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Fluoro-2,3-dimethylbutanal: Contains only one fluorine atom, resulting in different reactivity and properties.
2,3-Dimethylbutanal: Lacks fluorine atoms, making it less stable and less versatile in synthetic applications.
Uniqueness
2,3-Difluoro-2,3-dimethylbutanal is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
CAS No. |
2408964-44-1 |
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Molecular Formula |
C6H10F2O |
Molecular Weight |
136.14 g/mol |
IUPAC Name |
2,3-difluoro-2,3-dimethylbutanal |
InChI |
InChI=1S/C6H10F2O/c1-5(2,7)6(3,8)4-9/h4H,1-3H3 |
InChI Key |
CIKXEETWUXEQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C=O)F)F |
Purity |
95 |
Origin of Product |
United States |
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